molecular formula C8H6O3 B1673408 (p-Hydroxyphenyl)glyoxal CAS No. 24645-80-5

(p-Hydroxyphenyl)glyoxal

Cat. No.: B1673408
CAS No.: 24645-80-5
M. Wt: 150.13 g/mol
InChI Key: MTMONFVFAYLRSG-UHFFFAOYSA-N
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Description

HPG Protein Modifier, or p-Hydroxyphenylglyoxal, reacts with arginine residues to give a large increase in absorbance at approximately 340 nm, and hence, is a good choice for amino acid side chain modification.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMONFVFAYLRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073444
Record name Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24645-80-5
Record name 4-Hydroxyphenylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (p-Hydroxyphenyl)glyoxal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (P-HYDROXYPHENYL)GLYOXAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Hydroxyacetophenone (15 g., 0.11 mol) was dissolved in 70 ml. dioxane and 8.3 ml. H2O. SeO2 (12.2 g., 0.11 mol) was added and the mixture heated at 80° for 18 hours, then filtered over diatomaceous earth. The filtrate was stripped, taken up in 150 ml. H2O, heated on a steam bath, decolorized with activated carbon, cooled to refrigerator temperature, and hydrate of title product recovered by filtration, 5.72 g. Anhydrous title product was obtained by Kugelrohr distillation; 1H-nmr 5.97 (s, 1H), 6.97 (d, 2H, J=6 Hz), 8.22 (d, 2H, J=6 Hz), 9.68 (s, 1H).
Quantity
15 g
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reactant
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[Compound]
Name
SeO2
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12.2 g
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reactant
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Synthesis routes and methods II

Procedure details

In a standard undivided cell having a platinum anode and a glossy carbon cathode (33 cm2 each) there is charged 200 g methanol (65° C.), 11.3 g of 4-methoxyacetophenone (4-MAP), and 11.5 g tetraethylammonium toluene sulfonate. This electrolysis is conducted at a current density of about 30 mA/cm2 until a current passage of 50.9 Ah is charged (633% of theoretical value). According to an iodometrical determination, a current efficiency of 50% is obtained. About 150 g methanol is distilled off and the remaining solution is neutralized with aqueous NaHCO3 and extracted with ethyl acetate. The extract is dried and the solvent is removed by evaporation. The remaining oil is separated by column chromatography (silica gel, MTBE/cyclohexane=1/4). The acetal product is 6.4 g of 2,2-dimethoxy-1-[4'-methoxyphenyl]-ethanale (41% based on 4-MAP). Subsequent hydrolysis at 62° C. yields 4-hydroxyphenyl glyoxal (HPGO).
[Compound]
Name
50.9
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11.3 g
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tetraethylammonium toluene sulfonate
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

adding sodium nitrite and hydrochloric acid to a solution of 4-hydroxyacetophenone in water to form 4-hydroxyphenylglyoxal;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(p-Hydroxyphenyl)glyoxal
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(p-Hydroxyphenyl)glyoxal
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Reactant of Route 6
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